molecular formula C4H3F3N2 B105867 4-(Trifluoromethyl)-1H-imidazole CAS No. 33468-69-8

4-(Trifluoromethyl)-1H-imidazole

Cat. No. B105867
CAS RN: 33468-69-8
M. Wt: 136.08 g/mol
InChI Key: DFLGRTIPTPCKPJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences the compound's chemical and physical properties, making it a valuable moiety in various chemical reactions and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of 1,2,4-trisubstituted-(1H)-imidazoles, which are closely related to 4-(trifluoromethyl)-1H-imidazole, can be achieved through the Cu(OTf)2- and I2-catalyzed C–C bond cleavage of chalcones and benzylamines . Another synthetic approach involves the van Leusen reaction, which allows for the incorporation of a trifluoromethyl group into 1,4,5-trisubstituted imidazoles using trifluoroacetimidoyl chlorides with tosylmethylisocyanide . Additionally, the synthesis of heterocyclic compounds with a trifluoromethyl moiety and an imidazole ring can be performed by reacting 3-bromo-1,1,1-trifluoroacetone with various heteroarylamines .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(trifluoromethyl)-1H-imidazole has been studied using various spectroscopic methods and theoretical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a triazol–imidazol compound were calculated using density functional theory (DFT) and compared with experimental data, showing good agreement . In another study, the planarity of the imidazo[1,2-a]pyridine group and the disorder of the trifluoromethyl group were observed in the crystal structure of a related compound .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in the imidazole ring can influence the reactivity and biological activity of the compound. For example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown potential as antibacterial agents, with the structure-activity relationship indicating the importance of the imidazole NH and electron-withdrawing groups for activity against MRSA .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the imidazole ring can alter the physical and chemical properties of the compound, such as its electronic and spatial structure, as well as its interaction energies between molecules. These properties are crucial for understanding the compound's behavior in various environments and its potential applications in medicinal chemistry .

Scientific Research Applications

Corrosion Inhibition

4-(Trifluoromethyl)-1H-imidazole derivatives exhibit significant potential in corrosion inhibition. For example, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have been shown to provide up to 96% corrosion inhibition efficiency in certain conditions. These derivatives adhere strongly to surfaces, suggesting their application in protecting metals from corrosion, particularly in acidic environments (Prashanth et al., 2021).

Synthesis and Biological Evaluation

4-(Trifluoromethyl)-1H-imidazole derivatives have been synthesized for various biological evaluations. Studies show these compounds exhibiting promising activities, such as lipase inhibition and antioxidant properties, indicating potential applications in medicinal chemistry (Menteşe et al., 2013).

Application in Energetic Materials

Compounds based on imidazole derivatives, including 4-(Trifluoromethyl)-1H-imidazole, are explored for their applications in nitrogen-rich gas generators. These compounds, due to their high positive heats of formation and energy contributions from their molecular structures, have potential applications in areas requiring high-energy materials (Srinivas et al., 2014).

Antibacterial Applications

Several 4-(Trifluoromethyl)-1H-imidazole analogs have been investigated for their antibacterial properties. For instance, analogs such as 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents (Antolini et al., 1999).

Nanocomposite and Polymer Applications

4-(Trifluoromethyl)-1H-imidazole derivatives have been used in the synthesis of new fluorinated curing agents for epoxy resins. These agents demonstrate significant improvements in properties like water repellency and thermal stability, indicating their utility in the field of high-performance polymers (Ghaemy et al., 2012).

Electroluminescent Properties

Derivatives of 4-(Trifluoromethyl)-1H-imidazole have been used in the design of efficient fluorescence molecules for electroluminescent applications. These molecules, with specific structural modifications, show stable deep-blue emission, indicating their potential in the development of electronic and photonic devices (Wang et al., 2018).

properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGRTIPTPCKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342920
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1H-imidazole

CAS RN

33468-69-8
Record name 5-(Trifluoromethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4(5)-(Trifluoromethyl)imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
W Hua, Q Niu, L Zhang, B Chai, J Yang, W Zeng, R Xia… - Molecules, 2023 - mdpi.com
Defects in perovskite films are one of the main factors that affect the efficiency and stability of halide perovskite solar cells (PSCs). Uncoordinated ions (such as Pb2+, I−) act as trap …
Number of citations: 1 www.mdpi.com
HY Li, I DeLucca, S Drummond… - The Journal of Organic …, 1997 - ACS Publications
A facile detrifluoromethylation was observed when 4,4-bis(trifluoromethyl)-5-hydroxyimidazoline 5 was treated with a variety of bases to afford the biologically interesting 4-(…
Number of citations: 12 pubs.acs.org
H Ma, X Zhang, L Chen, W Yu - The Journal of Organic Chemistry, 2017 - ACS Publications
N-Alkyl enamines can be transformed into 2,4,5-trisubsituted imidazoles by reacting with (diacetoxyiodo)benzene and TMSN 3 under the catalysis of a copper salt such as Cu(OAc) 2 . …
Number of citations: 26 pubs.acs.org
R KUMAR, E LAXMINARAYANA, V MALLAM - researchgate.net
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1) and 2-Chloro-3-nitro-6-methoxypyridine react each other to offer Ethyl 4-(trifluoromethyl)-1-(6-methoxy-3-nitropyridin-2-yl)-1H-…
Number of citations: 0 www.researchgate.net
A Awasthi, MA Rahman, M Bhagavan Raju - ACS omega, 2023 - ACS Publications
A series of eight novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives (AA1–AA8) were synthesized, characterized, and evaluated for their in vitro p38 MAP …
Number of citations: 2 pubs.acs.org
ME Gibbs, RJ Summers - European journal of pharmacology, 2001 - Elsevier
The effects of intracranial injection of three β 3 -adrenoceptor agonists, sodium-4-[-2[-2-hydroxy-2-(-3-chloro-phenyl)ethylamino] propyl]phenoxyacetate (BRL 37344), 2-hydroxy-5(2-((2-…
Number of citations: 16 www.sciencedirect.com
T Wiglenda, I Ott, B Kircher, P Schumacher… - Journal of medicinal …, 2005 - ACS Publications
The 1H-imidazoles 7a−e were synthesized and tested for biological activity in vitro. The results pointed to a clear structure−activity relationship. The introduction of an ethyl chain at C5 …
Number of citations: 88 pubs.acs.org
Y Kamitori - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
… [10] Imidazole ring carbon atoms of 1-methyl-5-(p-tolyl)-4trifluoromethyl-1H-imidazole appear at 137.6 (C2), 128.8 (2JCF = 37.4 Hz, C4), and 133.0 (C5) ppm. Those of 1-methyl-4-(p-…
Number of citations: 35 onlinelibrary.wiley.com
H Takeda, Y Igawa, Y Komatsu, Y Yamazaki… - European journal of …, 2000 - Elsevier
In the present study, the β-adrenoceptor subtypes distributed in the detrusor of the ferret were investigated in functional experiments in vitro and in vivo using a variety of β-adrenoceptor …
Number of citations: 23 www.sciencedirect.com
BS Reddy, KRS Prasad - Russian Journal of Organic Chemistry, 2022 - Springer
A series of novel 1-{8-[(het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine derivatives 11a–11h were synthesized by the O-alkylation of 1-[8-chloro-2-(…
Number of citations: 0 link.springer.com

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